Trimethylsulfoxonium-d9 Iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

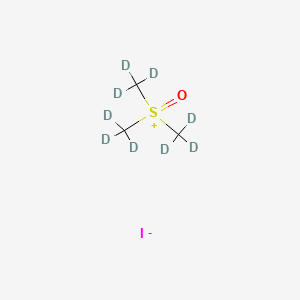

Trimethylsulfoxonium-d9 Iodide is a deuterated derivative of Trimethylsulfoxonium Iodide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D9IOS, and it is primarily used in scientific research due to its unique properties, such as enhanced stability and reactivity .

Applications De Recherche Scientifique

Trimethylsulfoxonium-d9 Iodide is extensively used in scientific research due to its unique properties:

Mécanisme D'action

Target of Action

Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from this compound . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Trimethylsulfoxonium-d9 Iodide is renowned for its nucleophilic reactivity. It readily engages in reactions with other molecules, leading to the formation of novel compounds . Additionally, it serves as an oxidizing agent, capable of initiating oxidation reactions with other molecules

Cellular Effects

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that it can engage in reactions with other molecules due to its nucleophilic reactivity . It can also initiate oxidation reactions with other molecules, acting as an oxidizing agent .

Metabolic Pathways

Its parent compound, Trimethylsulfoxonium Iodide, is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This suggests that this compound may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium-d9 Iodide can be synthesized by reacting deuterated dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CD3)2SO+CD3I→(CD3)3SO+I−

This reaction typically requires an inert atmosphere and is carried out at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents is crucial to ensure the incorporation of deuterium atoms into the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylsulfoxonium-d9 Iodide undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent, initiating oxidation reactions with other molecules.

Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as sodium hypochlorite or hydrogen peroxide.

Substitution Reactions: Typical conditions involve the use of strong bases like sodium hydride to generate reactive intermediates.

Major Products:

Oxidation: The major products are often oxidized derivatives of the starting materials.

Substitution: The products depend on the nucleophile used, but common products include various substituted sulfoxonium compounds.

Comparaison Avec Des Composés Similaires

Trimethylsulfoxonium Iodide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium incorporation.

Trimethylsulfonium Iodide: Another related compound, used in the synthesis of ylides but with different reactivity and stability profiles.

Uniqueness: Trimethylsulfoxonium-d9 Iodide is unique due to the presence of deuterium atoms, which enhance its stability and reactivity. This makes it particularly valuable in studies involving isotope effects and in the development of deuterated drugs .

Activité Biologique

Trimethylsulfoxonium-d9 iodide, also known as deuterated trimethylsulfoxonium iodide, is a compound with significant applications in organic synthesis and biological research. Its unique properties stem from the presence of deuterium, which enhances its utility in various analytical techniques such as NMR spectroscopy and mass spectrometry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C3H9IOS

- CAS Number : 23726-00-3

- Molar Mass : 220.07243 g/mol

- Storage Conditions : -20°C

This compound acts primarily as a methylating agent in biological systems. It is involved in the transfer of methyl groups to various substrates, influencing metabolic pathways and potentially modifying the activity of biomolecules. The deuterium labeling allows for tracking and quantifying reactions in complex biological matrices.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Cognitive Enhancement :

- Studies have indicated that compounds similar to trimethylsulfoxonium can act as muscarinic agonists, stimulating cognitive functions. For example, research on muscarinic receptor activation has shown potential therapeutic effects for cognitive disorders, suggesting that trimethylsulfoxonium derivatives may enhance memory and learning processes through similar pathways .

- Methylation Reactions :

-

Toxicological Studies :

- Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies indicate an LD50 (lethal dose for 50% of the population) of 180 mg/kg (intravenous) and 900 mg/kg (intraperitoneal) in mice, highlighting the need for careful handling and usage in laboratory settings .

Case Study 1: Cognitive Enhancement

A study published in 2011 explored the effects of muscarinic agonists on cognitive function. The results indicated that compounds structurally related to trimethylsulfoxonium could enhance cognitive performance in animal models by activating specific muscarinic receptors . This suggests potential applications in treating cognitive impairments.

Case Study 2: Methylation Impact on Gene Expression

Research conducted on methylation processes revealed that trimethylsulfoxonium derivatives could effectively transfer methyl groups to DNA and RNA molecules, influencing gene expression patterns. This was particularly noted in studies focusing on epigenetic modifications associated with neurodegenerative diseases .

Data Table: Biological Activities of this compound

Propriétés

InChI |

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKQGGAXWRFOE-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.